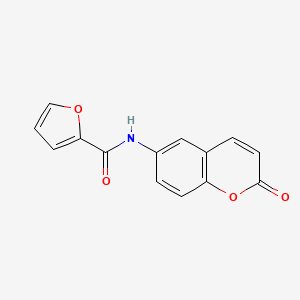

N-(2-oxo-2H-chromen-6-yl)-2-furamide

Description

N-(2-oxo-2H-chromen-6-yl)-2-furamide is a synthetic coumarin derivative featuring a furan-2-carboxamide substituent at the 6-position of the coumarin scaffold. This compound is part of a broader class of N-substituted coumarin sulfonamides and amides, which are designed to optimize bioavailability and target specificity through structural modifications .

Properties

IUPAC Name |

N-(2-oxochromen-6-yl)furan-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9NO4/c16-13-6-3-9-8-10(4-5-11(9)19-13)15-14(17)12-2-1-7-18-12/h1-8H,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYORPRDDASQQKL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=COC(=C1)C(=O)NC2=CC3=C(C=C2)OC(=O)C=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Key Structural and Functional Differences

Sulphonamide vs. Furamide Substituents: Sulphonamide derivatives (e.g., compounds 2, 6, 7) exhibit higher molecular weights and variable yields (72.8–93.1%) due to steric and electronic effects of substituents .

Bioavailability and Metabolic Stability: Compound 13 (4-chloro-2-methoxybenzenesulphonamide) demonstrates superior oral bioavailability (49.38%) and metabolic stability (T₁/₂ = 4.2 h) compared to PFI-1 (F = 32%), attributed to its balanced lipophilicity and reduced susceptibility to hepatic oxidation .

Biological Activity: BRD4 inhibition is strongly influenced by substituent electronegativity. The 4-chloro group in 6 and 13 enhances binding affinity via halogen bonding with BRD4’s acetyl-lysine pocket . aureus biofilms) .

Research Findings and Trends

- Synthetic Efficiency : One-pot reactions for N-(2-oxo-2H-chromen-6-yl) derivatives achieve moderate yields (53–96%), but stepwise syntheses (e.g., alkylation followed by CuAAC) improve control over regioselectivity .

- Computational Insights : Molecular Electron Density Theory (MEDT) analyses reveal that electron-withdrawing substituents (e.g., -Cl, -CN) stabilize the coumarin core via resonance effects, correlating with enhanced bioactivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.